

A Technical Deep Dive into the Allosteric Activation of Glucokinase by Globalagliatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and a crucial facilitator of glucose uptake and glycogen synthesis in the liver. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes (T2D). **Globalagliatin** (formerly LY2608204/SY-004) is a potent, orally active allosteric activator of glucokinase that has been investigated for its potential to improve glycemic control in individuals with T2D. This technical guide provides a comprehensive overview of the allosteric activation of glucokinase by **Globalagliatin**, detailing its mechanism of action, kinetic effects, and the experimental protocols used for its characterization.

Mechanism of Allosteric Activation

Glucokinase activators (GKAs) like **Globalagliatin** function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, enhancing its catalytic activity. This allosteric activation is non-essential, meaning the enzyme can still function without the activator, but the activator significantly potentiates its response to glucose.

The binding of **Globalagliatin** to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This leads to a leftward



shift in the glucose-response curve, meaning the enzyme is more active at lower glucose concentrations. This enhanced activity at physiological and supraphysiological glucose levels is the basis for the glucose-lowering effects of **Globalagliatin**.

Caption: Signaling pathway of **Globalagliatin**-mediated insulin secretion in pancreatic β -cells.

Quantitative Analysis of Glucokinase Activation by Globalagliatin

The potency and efficacy of **Globalagliatin** as a glucokinase activator have been characterized through in vitro enzymatic assays.

Parameter	Value	Description
EC50	42 nM[1][2]	The half-maximal effective concentration of Globalagliatin required to activate glucokinase.
Cellular EC50	579 nM[1]	The half-maximal effective concentration for stimulating glucose metabolism in rat insulinoma INS1-E cells.

Note: Specific data on the effect of **Globalagliatin** on Vmax, Km, S0.5, and the Hill coefficient of glucokinase are not publicly available in the reviewed literature. The general effect of full glucokinase activators is to increase Vmax and decrease S0.5 (and Km) for glucose.

Pharmacokinetics of Globalagliatin

Clinical studies have provided valuable insights into the pharmacokinetic profile of **Globalagliatin** in humans.

Single Ascending Dose Study in Healthy Chinese Adults[3]



Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)
20 mg	-	~2-5	37.6 - 49.9
40 mg	-	~2-5	37.6 - 49.9
80 mg	-	~2-5	37.6 - 49.9
120 mg	-	~2-5	37.6 - 49.9

28-Day Ascending Dose Study in Chinese Patients with T2D[4]

Dose Stage	Dose Range	Mean Cmax (ng/mL)	Mean AUC0-24 (ng·h/mL)
Stage I (Low-dose)	20-120 mg	7.76 to 138.13	106.13 to 2461.95
Stage II (High-dose)	80-320 mg	29.36 to 471.50	369.71 to 9218.38

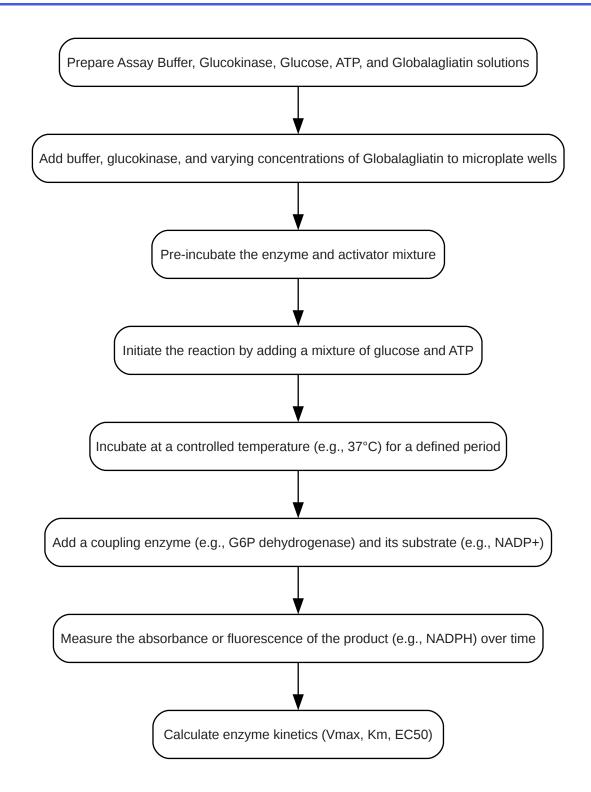
Effect of a High-Fat Meal on Pharmacokinetics (80 mg dose)

Condition	Cmax (ng/mL)	AUCt (h·ng/mL)	AUC∞ (h·ng/mL)
Fasting	22.35 ± 7.02	725.74 ± 303.04	774.07 ± 343.89
High-Fat Meal	28.95 ± 12.60	964.84 ± 333.99	1031.28 ± 392.80

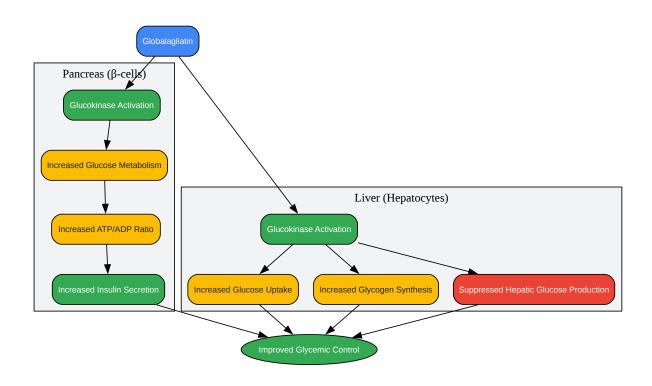
Experimental Protocols In Vitro Glucokinase Activity Assay (General Protocol)

This protocol describes a general method for determining the activity of glucokinase in the presence of an activator like **Globalagliatin**. The assay is typically performed in a 96-well plate format and measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.









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